[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron
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Overview
Description
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron is a complex organometallic compound It features a central iron atom coordinated with a variety of organic ligands, including cyclopentane and furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron typically involves multi-step organic synthesis techniques. The process begins with the preparation of the phosphane ligands, followed by their coordination to the iron center. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ligands in the compound can be substituted with other ligands through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various phosphane ligands, cyclopentane derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while substitution reactions can result in new organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar organometallic complexes in biological environments.
Medicine
Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its catalytic properties are also exploited in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron involves its interaction with molecular targets through coordination chemistry. The iron center can facilitate electron transfer reactions, while the organic ligands provide stability and specificity. Pathways involved include redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
- [2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;nickel
- [2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;cobalt
Uniqueness
Compared to similar compounds, [2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron exhibits unique catalytic properties due to the presence of the iron center. This makes it particularly effective in redox reactions and other catalytic processes.
Properties
Molecular Formula |
C36H46FeO2P2 |
---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C31H36O2P2.C5H10.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h7-8,11-20,25,28-29H,6,9-10H2,1-5H3;1-5H2;/t25-,28?,29?;;/m0../s1 |
InChI Key |
WEWXKXMOJDRUPP-YFYMFCSDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
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